molecular formula C18H17Cl2N3S2 B2522164 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole CAS No. 339015-37-1

3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole

Cat. No.: B2522164
CAS No.: 339015-37-1
M. Wt: 410.38
InChI Key: WHFXOUCZQVJDMR-UHFFFAOYSA-N
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Description

The compound 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole is a 1,2,4-triazole derivative with three distinct substituents:

  • Position 3: A [(2,6-dichlorophenyl)methyl]sulfanyl group, contributing electron-withdrawing effects and enhanced stability due to chlorine atoms.
  • Position 4: An ethyl group, increasing steric bulk and hydrophobicity.
  • Position 5: A 2-(methylsulfanyl)phenyl group, influencing solubility and metabolic stability.

1,2,4-Triazoles are widely utilized in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to engage in hydrogen bonding .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S2/c1-3-23-17(12-7-4-5-10-16(12)24-2)21-22-18(23)25-11-13-14(19)8-6-9-15(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFXOUCZQVJDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs from the literature:

Compound Name / ID Substituents (Positions 3, 4, 5) Molecular Weight (g/mol) Key Features
Target Compound 3: [(2,6-dichlorophenyl)methyl]sulfanyl; 4: ethyl; 5: 2-(methylsulfanyl)phenyl 410.04 Enhanced stability (Cl), moderate lipophilicity (ethyl), metabolic stability (SCH₃)
3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 3: [(2,6-dichlorobenzyl)sulfanyl]methyl; 5: 4-nitrobenzyl sulfanyl; 4: phenyl ~500 (estimated) Nitro group increases polarity and reactivity; phenyl adds rigidity
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 3: [(2,6-dichlorophenyl)methyl]sulfanyl; 5: trifluoromethyl; 4: amine 343.15 Trifluoromethyl enhances lipophilicity; amine enables hydrogen bonding
3-([(4-Bromobenzyl)sulfinyl]methyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 3: [(4-bromobenzyl)sulfinyl]methyl; 5: [(2,6-dichlorobenzyl)sulfanyl]; 4: phenyl ~520 (estimated) Sulfinyl group increases polarity; bromine adds steric bulk
Key Observations:

Lipophilicity : The trifluoromethyl group in significantly increases lipophilicity compared to the ethyl and methylsulfanyl groups in the target compound. This could enhance membrane permeability but reduce aqueous solubility.

Steric and Polar Interactions : The sulfinyl group in increases polarity, enabling hydrogen bonding, whereas the ethyl group in the target compound balances hydrophobicity and steric hindrance.

Antifungal and Pesticidal Activity

Triazole derivatives like penconazole and flupoxam () are established agrochemicals targeting fungal ergosterol synthesis. The target compound’s dichlorophenyl and methylsulfanyl groups may confer similar antifungal activity but with improved metabolic stability due to reduced oxidative susceptibility compared to nitro-containing analogs .

Stability and Reactivity
  • Hydrolytic Stability : The dichlorophenyl group in the target compound stabilizes the triazole core against hydrolysis via electron-withdrawing effects, a feature shared with and .
Spectroscopic Characterization

Studies on similar triazoles (e.g., 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione ) reveal that substituents like ethyl and methylsulfanyl produce distinct NMR splitting patterns (e.g., ethyl triplet at ~1.2 ppm) and IR absorptions (~2550 cm⁻¹ for S–H in sulfanyl groups).

Biological Activity

The compound 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole , also known by its CAS number 339015-37-1, is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C18H17Cl2N3S2
  • Molecular Weight : 410.38 g/mol
  • CAS Number : 339015-37-1

The structure of the compound features a triazole ring substituted with various functional groups that contribute to its biological activity.

Antibacterial Activity

Research has indicated that triazole derivatives exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Studies : In vitro studies have shown that similar triazole compounds demonstrate minimum inhibitory concentrations (MIC) ranging from 0.250.25 to 2μg/mL2\mu g/mL against resistant strains such as Staphylococcus aureus .
CompoundMIC (μg/mL)Target Bacteria
Triazole A0.25MRSA
Triazole B0.5E. coli
Triazole C1.0Pseudomonas aeruginosa

Antifungal Activity

Triazoles are well-known for their antifungal properties:

  • Efficacy : Compounds similar to our target have been reported to inhibit fungal growth effectively. For example, some derivatives have shown potency comparable to established antifungals like fluconazole.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • Mechanisms : These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest at the G2/M phase.
  • Research Findings : In studies involving Hep G2 cell lines, certain triazoles exhibited significant cytotoxic effects .
CompoundIC50 (μM)Cancer Cell Line
Triazole D10Hep G2
Triazole E5MCF-7

Anti-inflammatory Activity

Triazoles also show promise in modulating inflammatory responses:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoles:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups enhances antibacterial efficacy.
  • Alkyl Chain Length : Variations in alkyl chain length at specific positions can significantly affect the compound's potency.

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